1-(Oxolan-3-ylmethyl)piperazine
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Overview
Description
1-(Oxolan-3-ylmethyl)piperazine is a chemical compound with the molecular formula C9H18N2O. It is also known by its IUPAC name, 1-(tetrahydro-3-furanylmethyl)piperazine . This compound features a piperazine ring substituted with an oxolane (tetrahydrofuran) group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
It is structurally related to piperazine, which is known to target the gaba receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
1-(Oxolan-3-ylmethyl)piperazine, like piperazine, is likely to interact with its targets by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Result of Action
Based on its structural similarity to piperazine, it may cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been reported to exhibit a wide range of biological activities
Cellular Effects
Piperazine derivatives have been reported to have potential anticancer properties , suggesting that they may influence cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxolan-3-ylmethyl)piperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-3-ylmethyl)piperazine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(Oxolan-3-ylmethyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is employed in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(Oxolan-3-ylmethyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: This compound features a hydroxyethyl group instead of an oxolane group.
1-(2-Methoxyethyl)piperazine: This compound has a methoxyethyl group in place of the oxolane group.
1-(2-Chloroethyl)piperazine: This compound contains a chloroethyl group instead of the oxolane group.
The uniqueness of this compound lies in its oxolane substitution, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
IUPAC Name |
1-(oxolan-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWVSDVQRSJADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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